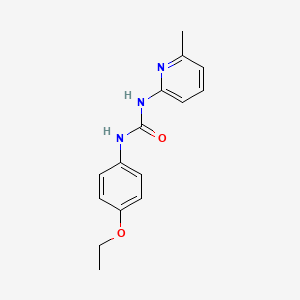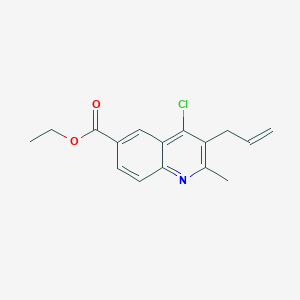![molecular formula C17H18Cl2N2O2S B5685378 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5685378.png)
1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine, also known as CBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. CBZ is a piperazine derivative that has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Mécanisme D'action
The exact mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine is not fully understood. However, it has been shown to act as a serotonin and dopamine receptor antagonist, as well as a partial agonist at the 5-HT1A receptor. 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has also been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce locomotor activity in animal models, which is indicative of its potential as an antipsychotic. 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has also been shown to reduce anxiety-like behavior in animal models, which is indicative of its potential as an anxiolytic. Additionally, 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in certain brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has several advantages as a pharmacological tool for laboratory experiments. It has been extensively studied in animal models, and its pharmacological effects have been well characterized. 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also limitations to the use of 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine in laboratory experiments. For example, its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses.
Orientations Futures
There are several future directions for research on 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine. One potential direction is to investigate its potential as a treatment for drug addiction in humans. Another potential direction is to further investigate its mechanism of action, which may lead to the development of more effective pharmacological tools. Additionally, future research could focus on developing derivatives of 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine that have improved pharmacological properties, such as a wider therapeutic window or increased selectivity for certain neurotransmitter receptors.
Conclusion:
In conclusion, 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine is a piperazine derivative that has gained significant attention in the scientific community due to its potential as a pharmacological tool. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models, and has been investigated for its potential as a treatment for drug addiction. 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has several advantages as a pharmacological tool for laboratory experiments, but also has limitations, such as a narrow therapeutic window. Future research on 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine could focus on investigating its potential as a treatment for drug addiction in humans, further investigating its mechanism of action, and developing derivatives with improved pharmacological properties.
Méthodes De Synthèse
1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with piperazine, followed by the reaction of the resulting intermediate with 3-chlorobenzene sulfonyl chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has been extensively studied in the scientific literature due to its potential as a pharmacological tool. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[(2-chlorophenyl)methylsulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-15-5-3-6-16(12-15)20-8-10-21(11-9-20)24(22,23)13-14-4-1-2-7-17(14)19/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSZJYDQVVKBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5685311.png)
![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)


![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)

![2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5685391.png)

![ethyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5685397.png)
![3,5-dimethyl-7-(5-phenoxy-2-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5685405.png)